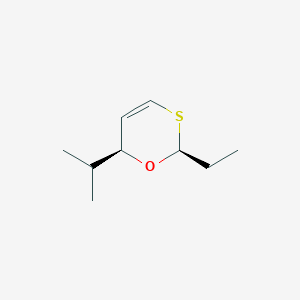
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine is a chiral compound with a unique structure that includes an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine typically involves the formation of the oxathiine ring through a series of chemical reactions. One common method involves the reaction of an appropriate thiol with an epoxide under acidic conditions to form the oxathiine ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxathiine ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-Ethyl-6-isopropyl-6H-1,3-oxathiine: The enantiomer of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine, which may have different biological activities.
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the oxathiine ring. This configuration can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
149141-45-7 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
0 |
Synonyms |
6H-1,3-Oxathiin,2-ethyl-6-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




